Fluoren-3-ol-d9
Description
Fluoren-3-ol-d9 is a deuterated derivative of fluoren-3-ol (3-hydroxyfluorene), where nine hydrogen atoms are replaced with deuterium isotopes. This compound is structurally characterized by a hydroxyl (-OH) group at the 3-position of the fluorene backbone and deuterium substitution at specific sites . Deuterated compounds like this compound are critical in analytical chemistry, particularly as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, due to their near-identical chemical behavior to non-deuterated analogs but distinct isotopic signatures .
Properties
Molecular Formula |
C₁₃HD₉O |
|---|---|
Molecular Weight |
191.27 |
Synonyms |
3-Hydroxyfluorene-d9; NSC 51318-d9; 9H-Fluoren-3-ol-d9; Fluoren-1,2,4,5,6,7,8,9,9-d9-3-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key fluorene derivatives and their distinguishing features compared to Fluoren-3-ol-d9:
Key Observations:
- Positional Isomerism: this compound and 9-fluorenol (hydroxyl at position 9) exhibit distinct chemical reactivities due to steric and electronic differences. For example, the 3-position hydroxyl may participate in hydrogen bonding differently, affecting solubility .
- Functional Group Diversity : The presence of a nitro group (3-nitro-9H-fluoren-9-ol) introduces electrophilic character, making it reactive toward nucleophilic substitution, unlike this compound . Deuterium in this compound, however, primarily alters physical properties (e.g., molecular weight) without significant chemical reactivity changes .
- Applications: While this compound is used in analytical methodologies, 9-fluorenone and its derivatives are prominent in materials science for their optoelectronic properties .
Physicochemical Properties
*Estimated based on non-deuterated analog (C₁₃H₁₀O: 182.22 g/mol) with +9 mass units from deuterium.
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